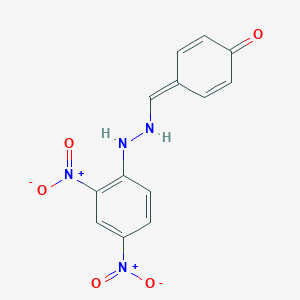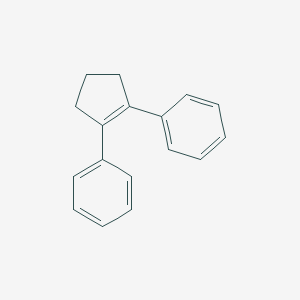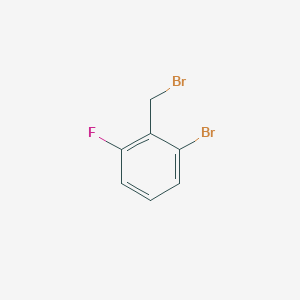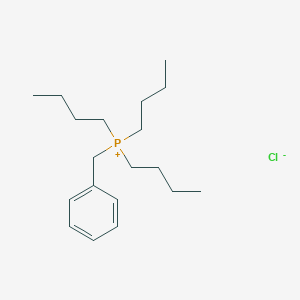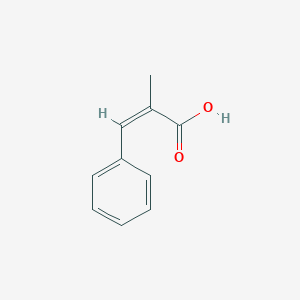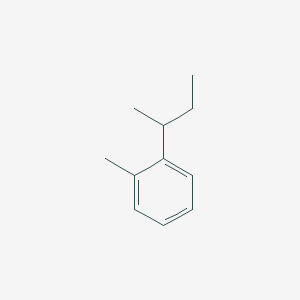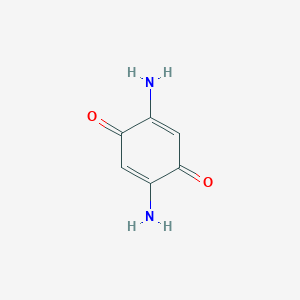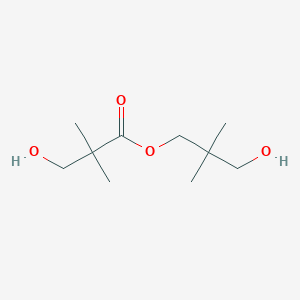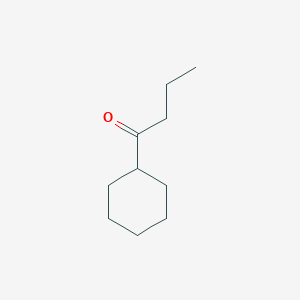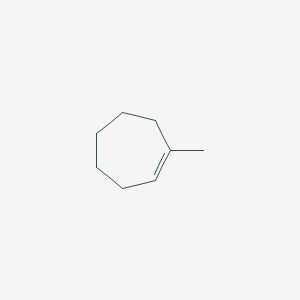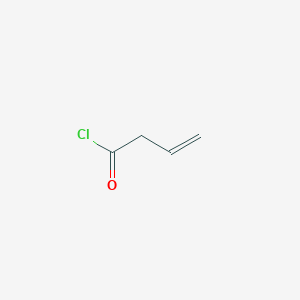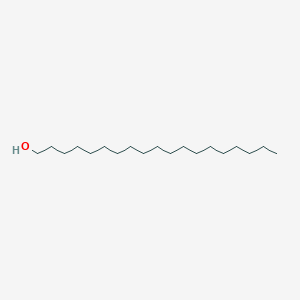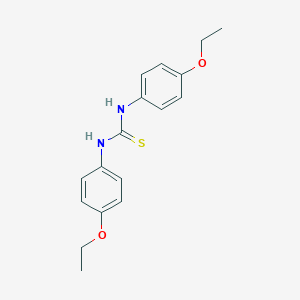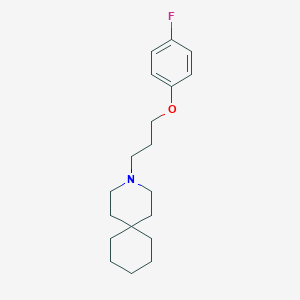
3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)-, also known as FPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPSP is a spirocyclic compound that contains a nitrogen atom in its structure, and it has been found to exhibit a range of interesting properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in cells. Specifically, 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been found to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in cell signaling and proliferation. Additionally, 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been found to bind to the sigma-1 receptor, which is involved in the regulation of several cellular processes.
Effets Biochimiques Et Physiologiques
3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been shown to have several biochemical and physiological effects in cells. In cancer cells, 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been found to induce apoptosis, or programmed cell death, which is a desirable outcome for cancer treatment. Additionally, 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been found to inhibit cell migration and invasion, which could help prevent the spread of cancer cells. In bacterial and fungal cells, 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been found to disrupt the cell membrane, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective option for research. Additionally, 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been found to have low toxicity in animal models, which is a desirable trait for potential therapeutic applications. However, one limitation of using 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in research.
Orientations Futures
There are several potential future directions for research involving 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)-. One area of research could focus on optimizing the synthesis of 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- to achieve even higher yields and purity. Additionally, further research could be done to elucidate the mechanism of action of 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)-, which could help in the development of new therapeutic applications. Finally, research could be done to explore the potential of 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- in other areas, such as agriculture or materials science.
In conclusion, 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- is a spirocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, and it has been found to exhibit a range of interesting properties that make it a promising candidate for further research. While its mechanism of action is not fully understood, 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been found to have several potential applications in medicinal chemistry, and it could be a valuable tool for the development of new cancer treatments and antibiotics.
Méthodes De Synthèse
3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- can be synthesized through a multi-step process that involves the reaction of several starting materials. The first step involves the reaction of 3-bromo-1-propanol with p-fluorophenol to form 3-(p-fluorophenoxy)propanol. This intermediate is then reacted with 1,5-dibromopentane to form the spirocyclic compound, 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)-. The synthesis of 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been found to have several potential applications in scientific research. One of the most promising areas of research for 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- is in the field of medicinal chemistry. 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been shown to have significant activity against several types of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been found to have antibacterial and antifungal activity, which could make it useful in the development of new antibiotics.
Propriétés
Numéro CAS |
1231-67-0 |
|---|---|
Nom du produit |
3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- |
Formule moléculaire |
C19H28FNO |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
3-[3-(4-fluorophenoxy)propyl]-3-azaspiro[5.5]undecane |
InChI |
InChI=1S/C19H28FNO/c20-17-5-7-18(8-6-17)22-16-4-13-21-14-11-19(12-15-21)9-2-1-3-10-19/h5-8H,1-4,9-16H2 |
Clé InChI |
KNKVRBUZFVMBJT-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CCN(CC2)CCCOC3=CC=C(C=C3)F |
SMILES canonique |
C1CCC2(CC1)CCN(CC2)CCCOC3=CC=C(C=C3)F |
Autres numéros CAS |
1231-67-0 |
Synonymes |
3-[3-(p-Fluorophenoxy)propyl]-3-azaspiro[5.5]undecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



